![molecular formula C12H8FNO3 B6345180 5-(4-Fluorophenyl)-2-hydroxynicotinic acid CAS No. 31695-66-6](/img/structure/B6345180.png)
5-(4-Fluorophenyl)-2-hydroxynicotinic acid
Overview
Description
5-(4-Fluorophenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a fluorophenyl group attached to the nicotinic acid structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-hydroxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and 2-hydroxynicotinic acid.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-hydroxynicotinic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 5-(4-Fluorophenyl)-2-ketonicotinic acid.
Reduction: Formation of 5-(4-Fluorophenyl)-2-hydroxy-1,2-dihydronicotinic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-(4-Fluorophenyl)-2-hydroxynicotinic acid has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of nicotinic acid have shown promise in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutic agents . The incorporation of fluorine in the phenyl ring may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and target cancer cells more effectively.
Anti-inflammatory Properties
Research has demonstrated that derivatives of this compound possess anti-inflammatory properties. These compounds have been shown to be effective in treating conditions such as arthritis and other inflammatory disorders. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Neuropharmacology
Cognitive Enhancement
There is emerging evidence suggesting that this compound may play a role in cognitive enhancement. Compounds related to this structure have been studied for their effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in learning and memory processes. Activation of these receptors can lead to improved cognitive function, making these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable building block for constructing more complex organic molecules. Its unique functional groups allow for various chemical modifications, enabling chemists to create derivatives with tailored properties for specific applications . This versatility is particularly useful in drug development and materials science.
Table: Summary of Key Research Findings
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-2-hydroxybenzoic acid
- 5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid
- 5-(4-Fluorophenyl)-2-hydroxyquinolinic acid
Uniqueness
5-(4-Fluorophenyl)-2-hydroxynicotinic acid is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a hydroxynicotinic acid moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
5-(4-Fluorophenyl)-2-hydroxynicotinic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula CHFNO, features a fluorinated phenyl group attached to a hydroxynicotinic acid moiety. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act on nicotinic acetylcholine receptors, which are critical in neurotransmission and have implications in neurodegenerative diseases.
- Receptor Modulation : The fluorinated phenyl group can enhance binding affinity to receptors, potentially leading to increased therapeutic effects in conditions like inflammation and cancer.
2. Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by modulating cytokine production.
- Anticancer Activity : There is emerging evidence that it could inhibit tumor cell proliferation, making it a candidate for cancer therapy.
Case Studies
Several studies have investigated the biological effects of this compound:
- A study published in a pharmacological journal highlighted its potential as an enzyme inhibitor with an EC value indicating significant potency against specific targets (e.g., IC values around 10 µM) .
- Another investigation focused on its interaction with nicotinic receptors, demonstrating enhanced receptor activation compared to non-fluorinated analogs .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-3-1-7(2-4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6H,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPFUMHTRJPURT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433807 | |
Record name | 5-(4-FLUOROPHENYL)-2-HYDROXYNICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31695-66-6 | |
Record name | 5-(4-FLUOROPHENYL)-2-HYDROXYNICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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